molecular formula C17H19NO4 B8341137 Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate

Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate

Cat. No.: B8341137
M. Wt: 301.34 g/mol
InChI Key: ISPYYBODFMSEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.33706 g/mol . This compound is characterized by its unique structure, which includes a pyridyl group and a benzoate ester, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate involves several steps. One common method includes the reaction of 5,6-dimethoxy-3-pyridinecarboxylic acid with 2,6-dimethylbenzoic acid in the presence of a suitable esterification agent. The reaction is typically carried out under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate can be compared with similar compounds such as:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

methyl 4-(5,6-dimethoxypyridin-3-yl)-2,6-dimethylbenzoate

InChI

InChI=1S/C17H19NO4/c1-10-6-12(7-11(2)15(10)17(19)22-5)13-8-14(20-3)16(21-4)18-9-13/h6-9H,1-5H3

InChI Key

ISPYYBODFMSEIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C2=CC(=C(N=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in step 6-i of Scheme 6, 2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Compound 2021, 920 mg, 3.47 mmol), methyl 4-bromo-2,6-dimethyl-benzoate (844 mg, 3.47 mmol), and Cs2CO3 (2.26 g, 6.94 mmol) were taken up in DMSO (12 mL) in a sealable tube. Nitrogen gas was bubbled through the solution for 5 minutes, dppfPdCl2 (141 mg, 0.174 mmol) added, and the vessel sealed. The reaction mixture was heated at 90° C. for 60 minutes under an atmosphere of nitrogen. After cooling, the mixture was poured into EtOAc/water. The organics were washed with water, brine, passed through a plug of Florisil®, and concentrated under reduced pressure to give a solid. The solid was suspended in MeOH and collected by filtration to provide methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethyl-benzoate (Compound 2022, 310 mg). The filtrate was concentrated and purified by silica gel chromatography (0 to 50% EtOAc/hex) to provide an additional 400 mg of Compound 2022 (total yield 710 mg, 2.4 mmol, 68% yield). This compound was used in subsequent reactions as is.
Quantity
920 mg
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reactant
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844 mg
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Cs2CO3
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2.26 g
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EtOAc water
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12 mL
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141 mg
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